REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH:13](N(C(OC)=O)C2C=CC=CC=2)[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6]1)=[O:4]>CO.C[O-].[Na+]>[CH3:1][O:2][C:3]([C:5]1[CH2:6][CH2:7][C:8]2[CH:12]=[CH:11][S:10][C:9]=2[CH:13]=1)=[O:4] |f:2.3|
|
Name
|
N-methoxycarbonyl-N-phenyl-7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid methyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC2=C(SC=C2)C1N(C1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
After washing the liquid
|
Type
|
EXTRACTION
|
Details
|
extract with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1CCC2=C(SC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.7 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |